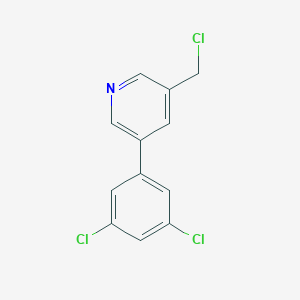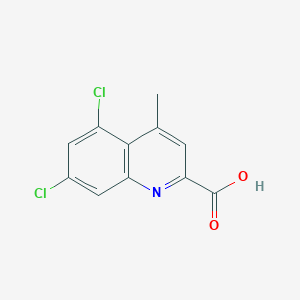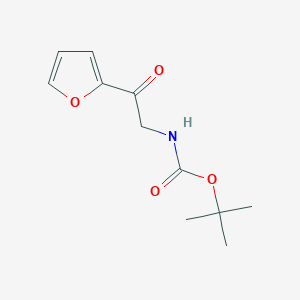
Tert-butyl (2-oxo-2-(2-furyl)-ethyl)carbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
TERT-BUTYL N-[2-(FURAN-2-YL)-2-OXOETHYL]CARBAMATE is an organic compound that belongs to the class of carbamates It is characterized by the presence of a tert-butyl group, a furan ring, and a carbamate functional group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of TERT-BUTYL N-[2-(FURAN-2-YL)-2-OXOETHYL]CARBAMATE typically involves the reaction of tert-butyl carbamate with a furan-2-yl ketone. The reaction is usually carried out under mild conditions, often in the presence of a base such as cesium carbonate and a catalyst like tetrabutylammonium iodide (TBAI). The reaction proceeds through the formation of an intermediate, which then undergoes coupling to form the desired carbamate .
Industrial Production Methods
Industrial production methods for TERT-BUTYL N-[2-(FURAN-2-YL)-2-OXOETHYL]CARBAMATE are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through techniques such as recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
TERT-BUTYL N-[2-(FURAN-2-YL)-2-OXOETHYL]CARBAMATE can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.
Reduction: The carbonyl group in the carbamate can be reduced to form alcohol derivatives.
Substitution: The carbamate group can participate in nucleophilic substitution reactions, leading to the formation of different substituted carbamates.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the furan ring can yield furan-2,3-dione derivatives, while reduction of the carbonyl group can produce alcohol derivatives. Substitution reactions can lead to a variety of substituted carbamates, depending on the nucleophile used .
Aplicaciones Científicas De Investigación
TERT-BUTYL N-[2-(FURAN-2-YL)-2-OXOETHYL]CARBAMATE has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of heterocyclic compounds.
Biology: The compound can be used in the study of enzyme-catalyzed reactions involving carbamates.
Industry: The compound can be used in the production of agrochemicals and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of TERT-BUTYL N-[2-(FURAN-2-YL)-2-OXOETHYL]CARBAMATE involves its interaction with specific molecular targets, such as enzymes or receptors. The carbamate group can form covalent bonds with active sites of enzymes, inhibiting their activity. This inhibition can lead to various biological effects, depending on the enzyme targeted. The furan ring can also participate in π-π interactions with aromatic residues in proteins, further modulating their activity .
Comparación Con Compuestos Similares
Similar Compounds
TERT-BUTYL CARBAMATE: A simpler carbamate with a tert-butyl group and a carbamate functional group.
FURAN-2-YL CARBAMATE: A compound with a furan ring and a carbamate group, but without the tert-butyl group.
N-Boc-HYDROXYLAMINE: A carbamate with a tert-butyl group and a hydroxylamine functional group.
Uniqueness
TERT-BUTYL N-[2-(FURAN-2-YL)-2-OXOETHYL]CARBAMATE is unique due to the combination of its tert-butyl group, furan ring, and carbamate functional group. This combination imparts specific chemical properties, such as increased stability and reactivity, making it a valuable compound in various applications .
Propiedades
IUPAC Name |
tert-butyl N-[2-(furan-2-yl)-2-oxoethyl]carbamate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO4/c1-11(2,3)16-10(14)12-7-8(13)9-5-4-6-15-9/h4-6H,7H2,1-3H3,(H,12,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
REYLOHVXGPQWKC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC(=O)C1=CC=CO1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
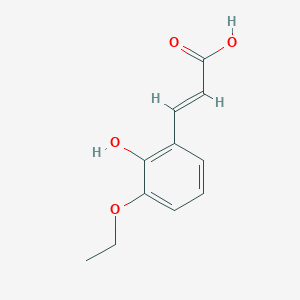
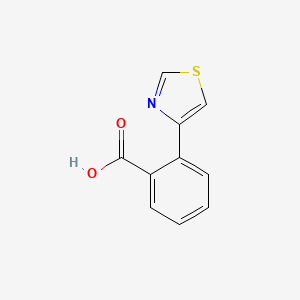
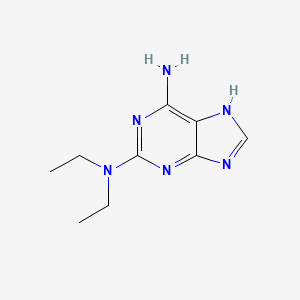
![4-Chloro-2,7-dimethyl-7H-pyrrolo[2,3-d]pyrimidine-5-sulfonyl chloride](/img/structure/B13172897.png)
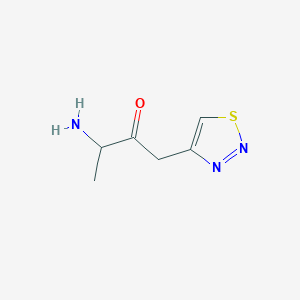
![2-[1-(Aminomethyl)cyclopropyl]-1-methoxypropan-2-ol](/img/structure/B13172905.png)
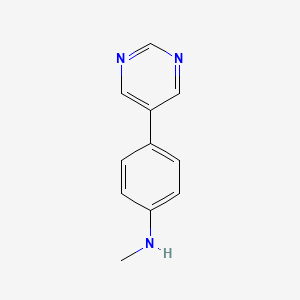
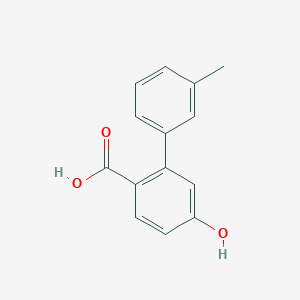

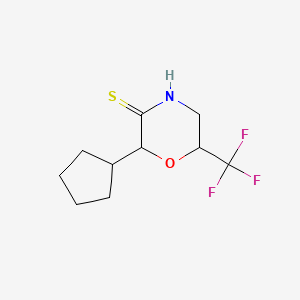
![[2-(2-Methylpropyl)-1,3-oxazol-4-yl]methanol](/img/structure/B13172940.png)
